![molecular formula C18H20N2O2S B5876022 4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5876022.png)
4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
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Overview
Description
4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and inhibit the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry and materials science. Finally, studies are needed to determine the safety and toxicity of this compound in humans, which will be important for its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-isopropylbenzoyl chloride with 2-methoxyaniline, followed by the addition of carbon disulfide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-isopropyl-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to reduce inflammation in animal models.
properties
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)13-8-10-14(11-9-13)17(21)20-18(23)19-15-6-4-5-7-16(15)22-3/h4-12H,1-3H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFGFCIHYMQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)carbamothioyl]-4-(propan-2-yl)benzamide |
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